molecular formula C21H15Cl2F3N2O3 B11526216 6-[(Z)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one

6-[(Z)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B11526216
M. Wt: 471.3 g/mol
InChI Key: WSBRDHFOIIEPNG-KXFIGUGUSA-N
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Description

6-[(1Z)-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring, a trifluoromethyl group, and a dichlorophenyl moiety. These structural features contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1Z)-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the trifluoromethyl and dichlorophenyl groups. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a nucleophilic substitution reaction using a suitable dichlorophenyl halide and a methoxyphenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(1Z)-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(1Z)-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It may be used in the study of its pharmacokinetics and pharmacodynamics to understand its effects on biological systems.

    Materials Science: The compound’s chemical properties can be explored for the development of new materials with specific functionalities.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-[(1Z)-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(1Z)-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE
  • 6-[(1Z)-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-THIONE
  • 6-[(1Z)-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-IMINE

Uniqueness

The uniqueness of 6-[(1Z)-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETHENYL]-4-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15Cl2F3N2O3

Molecular Weight

471.3 g/mol

IUPAC Name

4-[(Z)-2-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C21H15Cl2F3N2O3/c1-30-18-8-12(2-6-15-10-19(21(24,25)26)28-20(29)27-15)3-7-17(18)31-11-13-4-5-14(22)9-16(13)23/h2-10H,11H2,1H3,(H,27,28,29)/b6-2-

InChI Key

WSBRDHFOIIEPNG-KXFIGUGUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C2=NC(=O)NC(=C2)C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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